molecular formula C10H6BrNO2 B095311 2-Bromoquinoline-4-carboxylic acid CAS No. 15733-87-6

2-Bromoquinoline-4-carboxylic acid

Cat. No.: B095311
CAS No.: 15733-87-6
M. Wt: 252.06 g/mol
InChI Key: LUHABDKNXNXNTO-UHFFFAOYSA-N
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Description

2-Bromoquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6BrNO2 It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoquinoline-4-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of quinoline-4-carboxylic acid. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the quinoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is becoming increasingly important in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium azide, amines, and thiols.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form quinoline-4-carboxylic acid derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, amines, thiols; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).

Major Products:

  • Substitution reactions yield various 2-substituted quinoline-4-carboxylic acid derivatives.
  • Oxidation reactions produce quinoline-4-carboxylic acid derivatives.
  • Reduction reactions result in quinoline-4-carbinol or quinoline-4-carbaldehyde.

Scientific Research Applications

2-Bromoquinoline-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.

    Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the bromine atom, leading to different reactivity and biological activity.

    2-Chloroquinoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.

    2-Iodoquinoline-4-carboxylic acid: Contains an iodine atom, which can lead to different substitution patterns and biological activities.

Uniqueness: 2-Bromoquinoline-4-carboxylic acid is unique due to the presence of the bromine atom at the 2-position, which influences its reactivity and potential applications. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse quinoline derivatives. Additionally, the compound’s specific electronic and steric properties contribute to its distinct biological activities compared to its halogenated counterparts.

Properties

IUPAC Name

2-bromoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-9-5-7(10(13)14)6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHABDKNXNXNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574000
Record name 2-Bromoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15733-87-6
Record name 2-Bromo-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15733-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 2-bromoquinolinecarboxylate (7.2 g) and NaOH (1.1 g) in 15 mL of methanol and 15 mL of water is stirred at 50° C. until TLC indicates the disappearance of starting material. After cooling, the methanol is evaporated and the mixture is treated with 28 mL of 1N HCl, the solid is collected by filtration and dried to afford 6.1 g of 2-bromoquinoline-4-carboxylic acid.
Name
methyl 2-bromoquinolinecarboxylate
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Phosphorus oxybromide (5.00 g, 17.4 mmol) was added to commercially available 2-hydroxy-4-quinolinecarboxylic acid (1.00 g, 5.29 mmol), and the mixture was heated with stirring at 90° C. for 4 hours. The reaction solution was added to ice water. To the mixture, sodium chloride was added, and the deposited crystal was collected by filtration, washed with water, and dried to obtain the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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